molecular formula C20H14ClN3O B14783369 6-Chloro-3-phenyl-2-(phenylamino)quinazolin-4(3H)-one

6-Chloro-3-phenyl-2-(phenylamino)quinazolin-4(3H)-one

Katalognummer: B14783369
Molekulargewicht: 347.8 g/mol
InChI-Schlüssel: GLGKOEQYTGTNJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-phenyl-2-(phenylamino)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-phenyl-2-(phenylamino)quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzonitrile with appropriate reagents to form the quinazoline ring. The chlorination and phenylation steps are carried out under controlled conditions to ensure the correct substitution pattern.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis with purification steps to ensure high yield and purity. Techniques like recrystallization, chromatography, and distillation are commonly used.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups at the chloro position.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its structural similarity to other bioactive quinazoline derivatives.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminoquinazoline: Known for its anticancer properties.

    2-Phenylquinazoline: Studied for its antimicrobial activity.

    6-Chloroquinazoline: A simpler analogue with potential biological activities.

Uniqueness

6-Chloro-3-phenyl-2-(phenylamino)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Eigenschaften

Molekularformel

C20H14ClN3O

Molekulargewicht

347.8 g/mol

IUPAC-Name

2-anilino-6-chloro-3-phenylquinazolin-4-one

InChI

InChI=1S/C20H14ClN3O/c21-14-11-12-18-17(13-14)19(25)24(16-9-5-2-6-10-16)20(23-18)22-15-7-3-1-4-8-15/h1-13H,(H,22,23)

InChI-Schlüssel

GLGKOEQYTGTNJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.